N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide
Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is a synthetic organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide typically involves the formation of the thiazole ring followed by the attachment of the pentanamide group. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalysts: Acidic or basic catalysts to facilitate the cyclization
After forming the thiazole ring, the ethyl and phenyl groups are introduced via Friedel-Crafts alkylation and acylation reactions. The final step involves the amidation reaction to attach the pentanamide group, typically using pentanoyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using agents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures (25-50°C)
Reduction: Lithium aluminum hydride; anhydrous conditions, low temperatures (-10 to 0°C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols); varying temperatures depending on the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated thiazoles, substituted phenyl derivatives.
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties due to the thiazole ring’s known bioactivity.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression. The exact pathways depend on the specific biological context and the presence of other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activity.
Benzothiazole: Similar structure with a fused benzene ring, often used in medicinal chemistry.
Thiazolidine: A saturated analog of thiazole, with different reactivity and biological properties.
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the pentanamide group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-5-11-14(19)17-16-18-15(13(4-2)20-16)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERBFDDDQXVLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=C(S1)CC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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